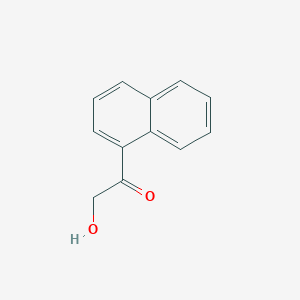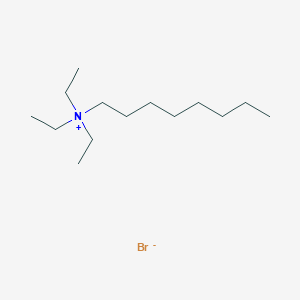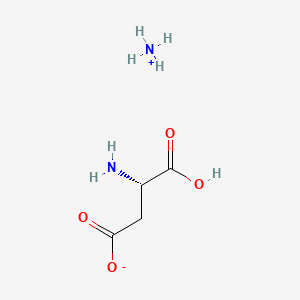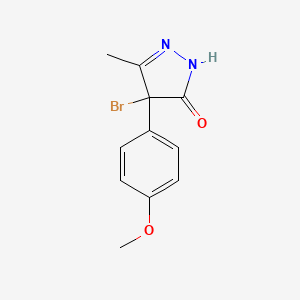
2-Hydroxy-1-(1-naphthyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(1-naphthyl)ethanone can be synthesized through the reaction of 1-naphthalene ethyl ketone with sodium hypochlorite and caustic potash in ethanol. The reaction mixture is then neutralized with sodium hydroxide and esterified with acetic anhydride to yield the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-1-(1-naphthyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-(1-naphthyl)ethanone has a variety of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various naphthyl compounds and fluorescent dyes.
Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe.
Medicine: It serves as a pharmaceutical raw material, particularly in drugs with fluorescent properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1-(1-naphthyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds, influencing its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxy-2-acetonaphthone
- 1-Hydroxy-2-acetylnaphthalene
- 2-Acetyl-1-hydroxynaphthalene
- 2-Acetyl-1-naphthol
Comparison: 2-Hydroxy-1-(1-naphthyl)ethanone is unique due to its specific hydroxyl and ethanone functional groups, which confer distinct chemical reactivity and fluorescent properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
131496-21-4 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-hydroxy-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C12H10O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2 |
InChI-Schlüssel |
BEIIYTIDGSZGDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3046792.png)
![1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B3046793.png)
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine](/img/structure/B3046797.png)

![3-[5-(Chloromethyl)isoxazol-3-YL]pyridine](/img/structure/B3046801.png)

